5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one
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Overview
Description
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one is a synthetic organic compound belonging to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptadecylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the formation of the pyrimidinone ring.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-heptadecyl-4(3h)-pyrimidinone: Lacks the hydroxyl group at the 6-position.
2-Heptadecyl-6-hydroxypyrimidin-4(3h)-one: Lacks the chlorine atom at the 5-position.
5-Chloro-2-heptadecyl-6-methoxypyrimidin-4(3h)-one: Contains a methoxy group instead of a hydroxyl group at the 6-position.
Uniqueness
5-Chloro-2-heptadecyl-6-hydroxypyrimidin-4(3h)-one is unique due to the presence of both the chlorine atom and the hydroxyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
1245-96-1 |
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Molecular Formula |
C21H37ClN2O2 |
Molecular Weight |
385.0 g/mol |
IUPAC Name |
5-chloro-2-heptadecyl-4-hydroxy-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H37ClN2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-20(25)19(22)21(26)24-18/h2-17H2,1H3,(H2,23,24,25,26) |
InChI Key |
BPWCVPREKZTHBL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NC(=C(C(=O)N1)Cl)O |
Origin of Product |
United States |
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